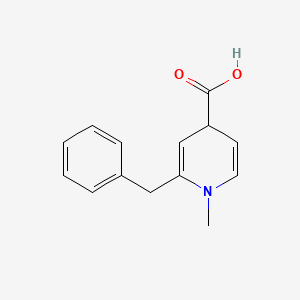

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid

Description

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a dihydropyridine (DHP) derivative characterized by a benzyl substituent at the 2-position and a methyl group at the 1-position of the heterocyclic ring. The 1,4-dihydropyridine scaffold is well-known for its pharmacological relevance, particularly in cardiovascular therapeutics (e.g., nifedipine analogs) and neurological applications due to structural similarities with endogenous neurotransmitters like GABA .

Properties

IUPAC Name |

2-benzyl-1-methyl-4H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-15-8-7-12(14(16)17)10-13(15)9-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGLPEVQDXXSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(C=C1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid typically involves multi-component reactions (MCRs) that allow for the formation of multiple bonds in a single reaction step. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, scalability, and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the ecological footprint of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridine compounds .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various chemical reactions including oxidation and substitution.

- Calcium Channel Blocker: 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid exhibits significant calcium channel blocking activity, which is crucial for regulating cardiovascular functions. This property makes it valuable in pharmacological studies aimed at understanding calcium ion dynamics in cells .

Medical Applications

- Therapeutic Potential: The compound is being investigated for its potential in treating various medical conditions such as:

- Hypertension: Its ability to dilate blood vessels can help lower blood pressure .

- Neurodegenerative Diseases: Research suggests potential neuroprotective effects that may benefit conditions like Alzheimer’s disease.

- Cancer Treatment: Preliminary studies indicate that it may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Studies and Research Findings

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

- Agrochemicals: Its biological activity can be harnessed in developing new agrochemicals that target specific pests or diseases in crops.

- Material Science: The compound's structural characteristics can be utilized in creating novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Calcium Channels: As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes.

Molecular Targets: The compound binds to the L-type calcium channels, reducing calcium ion entry and thereby exerting its effects on cardiovascular and neurological functions.

Pathways Involved: The inhibition of calcium channels affects pathways related to muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthesis routes, pharmacological activity, and physicochemical properties.

Structural and Substituent Variations

Key Observations :

- Substituent Position : The 2-benzyl group in the target compound contrasts with 3,5-ester substituents in other DHPs, which may alter electronic distribution and conformational stability. For example, 3,5-ethoxycarbonyl derivatives adopt a boat conformation stabilized by intramolecular hydrogen bonds , whereas the benzyl group in the target compound may enforce a planar or twisted geometry.

- Pharmacological Relevance : Compounds like 5a-j derivatives () exhibit potent anticonvulsant activity in MES and scPTZ models, attributed to naphthalenyl and indolyl groups mimicking GABAergic motifs . The benzyl group in the target compound may confer similar activity but requires empirical validation.

Pharmacological Activity

- Anticonvulsant Activity: Derivatives like 5f and 5h () show rapid onset in seizure models, likely due to naphthalenyl-indolyl π-stacking with neuronal receptors.

- Calcium Channel Modulation : 3,5-ester DHPs (e.g., ) are established calcium antagonists, but the benzyl substituent’s steric effects might reduce calcium channel affinity compared to smaller methyl/ethoxy groups.

Biological Activity

2-Benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications. This specific compound features a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position of the dihydropyridine ring. These structural modifications impart unique chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a calcium channel blocker . The compound interacts with L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition is crucial for various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation. The modulation of these pathways can have significant implications in treating cardiovascular and neurological disorders.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Cardiovascular Diseases : As a calcium channel blocker, it may be useful in managing hypertension and other cardiovascular conditions.

- Neurodegenerative Diseases : Its ability to modulate calcium influx suggests potential benefits in conditions like Alzheimer's disease.

- Cancer : Preliminary studies indicate that it may exhibit anti-cancer properties through mechanisms involving cell proliferation inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Nifedipine | Calcium channel blocker | Hypertension treatment |

| Amlodipine | Calcium channel blocker | Hypertension treatment |

| This compound | Calcium channel blocker | Potential use in hypertension and neurodegenerative diseases |

This table summarizes the comparative pharmacological profiles of related compounds, highlighting the unique aspects of this compound due to its structural modifications.

Case Study: Toxicity Assessment

A study focusing on the toxicity profile of related benzyl compounds provided insights into the safety of this compound. The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg/day for male rodents and 250 mg/kg/day for females during repeated-dose toxicity assessments. These findings suggest that while the compound has therapeutic potential, careful evaluation is necessary to ensure safety in clinical applications .

Research Findings

Recent investigations into the biological properties of this compound have yielded promising results:

- Calcium Channel Inhibition : Experimental assays confirmed its efficacy in inhibiting calcium channel activity, supporting its proposed mechanism of action.

- Anticancer Activity : Preliminary studies indicated that derivatives of this compound could inhibit cancer cell proliferation in vitro, warranting further exploration into its anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-benzyl-1-methyl-1,4-dihydropyridine-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridine precursors or through carboxylation of 1,4-dihydropyridine intermediates. Optimization involves controlling reaction temperature (typically 60–80°C), using anhydrous solvents (e.g., THF or DMF), and catalytic bases like triethylamine to enhance yields. Benzyl and methyl substituents may require protective groups during synthesis to prevent side reactions, as seen in analogous piperidinecarboxylate syntheses . Purity (>98%) is achievable via column chromatography or recrystallization, as demonstrated in structurally similar compounds .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the dihydropyridine ring conformation, benzyl substituent position, and carboxylic acid proton. Compare with published spectra of related compounds (e.g., 3-hydroxy-6-(2-methylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid) .

- IR : Detect carbonyl (C=O, ~1700 cm) and carboxylic acid (-OH, ~2500–3000 cm) stretches.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, expected [M+H] ~246.11) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation, as observed in structurally related benzyl piperidinecarboxylates .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation, as dihydropyridines are prone to degradation .

Advanced Research Questions

Q. How do electronic effects of substituents on the dihydropyridine ring influence reactivity in catalytic or biological systems?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. Substituents like the benzyl group increase steric hindrance but stabilize the ring via conjugation, as seen in analogous 4-oxo-dihydropyridines .

- Experimental Validation : Compare reaction kinetics in hydrogenation or oxidation assays using derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine derivatives?

- Methodological Answer :

- Assay Standardization : Control variables such as pH, solvent (DMSO concentration ≤0.1%), and cell line viability.

- Purity Verification : Use HPLC with UV detection (λ = 254 nm) to confirm compound integrity, as impurities in benzyl-protected analogs can skew bioactivity results .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography can identify enantiomeric differences impacting activity .

Q. How can mechanistic studies elucidate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Kinetic Stability Assays : Monitor degradation via UV-Vis spectroscopy under thermal (40–80°C) or photolytic (UV light) stress. Compare with stability data for benzyl 4-hydroxy-piperidinecarboxylate, which degrades in acidic conditions .

- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways common in dihydropyridines .

Data Contradiction Analysis

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Reagent Quality : Use freshly distilled solvents and anhydrous reagents to minimize hydrolysis byproducts.

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to address inconsistencies in benzylation steps .

- Reaction Monitoring : Employ in situ FTIR or TLC to track intermediate formation and optimize reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.